molecular formula C8H18O7 B596657 2,4,6,8,10,12,14-Heptaoxapentadecane CAS No. 13352-77-7

2,4,6,8,10,12,14-Heptaoxapentadecane

Cat. No.: B596657
CAS No.: 13352-77-7
M. Wt: 226.225
InChI Key: AYQXFHNQVFEIRM-UHFFFAOYSA-N
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Description

2,4,6,8,10,12,14-Heptaoxapentadecane is a linear polyether compound with the molecular formula C 8 H 18 O 7 and an average molecular mass of 226.225 g/mol . Also known under its CAS registry number 13352-77-7, this chemical is characterized by its structure of seven oxygen atoms integrated into a fifteen-atom chain, a feature common to certain glycol ethers and crown ether analogs . This structural class of compounds is frequently investigated for its solvating properties and its ability to form complexes with various metal ions, making them valuable in areas such as organic synthesis, materials science, and as precursors or building blocks for more complex molecular architectures. The specific mechanism of action and research applications for this compound are areas of active exploration in specialized chemistry fields. This product is provided as a high-purity material for research and development purposes. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and conduct appropriate hazard and risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy(methoxymethoxymethoxymethoxymethoxymethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O7/c1-9-3-11-5-13-7-15-8-14-6-12-4-10-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQXFHNQVFEIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCOCOCOCOCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702969
Record name 2,4,6,8,10,12,14-Heptaoxapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13352-77-7
Record name 2,4,6,8,10,12,14-Heptaoxapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Elucidation

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation of 2,4,6,8,10,12,14-Heptaoxapentadecane, providing insights into its molecular connectivity, functional groups, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Sequence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivities and sequence of the monomeric units in this compound. Both ¹H and ¹³C NMR are employed to obtain a comprehensive structural picture.

In ¹H NMR spectroscopy, the protons within the oxymethylene (-O-CH₂-O-) repeating units of the chain are expected to produce a characteristic signal. Due to the chemical equivalence of these protons in the main chain, a singlet is typically observed. The terminal methyl groups (CH₃-) would exhibit a distinct singlet at a different chemical shift.

¹³C NMR spectroscopy provides further confirmation of the structure. The carbon atoms in the oxymethylene units will have a characteristic chemical shift, while the carbons of the terminal methyl groups will appear at a different, upfield position. For polyoxymethylene, the parent polymer, ¹³C NMR spectra in dimethyl sulfoxide (B87167) (DMSO-d6) show characteristic peaks that can be correlated to the oligomer. rsc.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~4.8Singlet-O-CH₂-O-
¹H~3.3SingletCH₃-O-
¹³C~90-95Singlet-O-CH₂-O-
¹³C~55-60SingletCH₃-O-

Note: The predicted chemical shifts are based on typical values for polyoxymethylene and similar ethers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. uoh.edu.iqmetrohm.com The spectra are dominated by the characteristic vibrations of the C-O-C ether linkages and the CH₂ groups.

The IR spectrum of polyoxymethylene, and by extension its oligomers, shows a strong, characteristic band assigned to the C-O-C stretching vibration. uoh.edu.iq A doublet is also often observed, which is characteristic of the polyoxymethylene chain. uoh.edu.iq Raman spectroscopy, being highly sensitive to molecular structure, provides complementary information, particularly for the non-polar C-C and C-H bonds, and can be used to analyze the conformational order of the oligomer chain. metrohm.comnii.ac.jpacs.org

Table 2: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹)SpectroscopyAssignment
2920IR/RamanCH₂ asymmetric stretching
2850IR/RamanCH₂ symmetric stretching
1470IR/RamanCH₂ scissoring
1240IRC-O-C asymmetric stretching
1098IRStrong C-O-C stretching vibration. uoh.edu.iq
936, 900IRC-O-C stretching (doublet). uoh.edu.iqresearchgate.net

High-Resolution Mass Spectrometry (MS) for Molecular Formula and Fragments

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The exact mass of the molecule can be calculated and compared with the experimentally determined value.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation would involve the cleavage of the C-O bonds, leading to a series of oxonium ions. The analysis of these fragments helps to confirm the sequence of the oxymethylene units.

Chromatographic Separation and Characterization Techniques

Chromatographic techniques are essential for assessing the purity and molecular weight distribution of oligomeric samples.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of oligomers and polymers. youtube.comnih.gov For a pure sample of this compound, GPC would ideally show a single, narrow peak, confirming the monodispersity of the sample. The elution volume of this peak can be correlated to its molecular weight using a calibration curve constructed from standards of known molecular weights. tandfonline.compolymerchar.com

In practice, the synthesis of such an oligomer might result in a mixture of oligomers with varying chain lengths. GPC is an excellent tool to visualize and quantify this distribution. For polyoxymethylene, successful molecular weight distribution curves have been obtained using GPC. tandfonline.com The choice of eluent is crucial, with solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being potential candidates. tandfonline.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Oligomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique that can be used to analyze the distribution of volatile and semi-volatile oligomers. nih.govuiowa.edu For a sample containing this compound, GC would separate it from other oligomers present in a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass information for each eluting peak, allowing for their definitive identification.

The retention time in the gas chromatogram is characteristic of the compound, and the mass spectrum serves as a fingerprint for its identification. This technique is particularly useful for identifying and quantifying any shorter or longer oligomers that may be present as impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For polyethers like this compound, reversed-phase HPLC is often the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity; however, for polyethers, the separation mechanism can be complex.

The retention behavior of oligo(oxymethylene) ethers is influenced by several factors, including the mobile phase composition (typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol), column temperature, and the specific stationary phase used. The isocratic retention of similar compounds, such as poly(ethylene glycol)s (PEGs), has been studied on C18 columns. researchgate.net For these polymers, a linear relationship is often observed between the natural logarithm of the capacity factor (ln k') and the inverse of the temperature, allowing for the determination of thermodynamic parameters of retention. researchgate.net

The elution of polyethers can sometimes be complex, with instances of peak splitting or incomplete elution, which may be attributed to conformational changes of the polymer chain upon adsorption to the stationary phase. nih.gov The retention time generally increases with the number of ether units. For a compound like this compound, a single, well-defined peak would be expected under optimized conditions, and its retention time could be used for identification and quantification.

A representative HPLC analysis for a linear polyether might involve a C18 column with a gradient elution, starting with a high percentage of water and gradually increasing the organic modifier concentration. The retention time is a key parameter for quality control, ensuring the identity and purity of the synthesized compound.

Table 1: Representative HPLC Parameters for Analysis of a Linear Polyether

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Hypothetical Retention Time 8.5 minutes

This table presents a hypothetical set of parameters for the HPLC analysis of a short-chain linear polyether like this compound, based on general principles of reversed-phase chromatography for such compounds.

X-ray Diffraction and Crystallographic Studies of Linear Polyethers

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a crystal. In the context of polymers and oligomers like this compound, XRD can provide information on the degree of crystallinity, the packing of the chains in the solid state, and the dimensions of the unit cell in crystalline regions.

Linear polyethers can exist in various solid-state forms, ranging from fully amorphous to semi-crystalline. The XRD pattern of an amorphous polymer is characterized by broad, diffuse halos, indicating a lack of long-range order. youtube.com In contrast, a semi-crystalline polymer will exhibit sharp diffraction peaks superimposed on an amorphous halo. youtube.com The positions of these peaks (in terms of the scattering angle, 2θ) are related to the periodic spacing between atomic planes in the crystalline domains, according to Bragg's Law.

For linear polymers, the XRD patterns can reveal characteristic distances, such as the inter-chain and intra-chain distances. youtube.com The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks to the total scattered intensity. youtube.com Studies on thermotropic main-chain polymers have utilized XRD to deduce molecular models that conform to the observed diffraction intensities, revealing details about the packing of parallel polymer chains. dtic.mil

Table 2: Hypothetical X-ray Diffraction Peak Data for a Semi-Crystalline Linear Polyether

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
19.84.4860(110)
22.53.95100(200)
23.93.7285(210)
34.72.5840(020)

This table presents hypothetical XRD data for a semi-crystalline linear polyether. The 2θ values, d-spacings, and relative intensities are representative of what might be observed for such a compound, and the Miller indices are assigned to hypothetical crystal planes.

Computational Chemistry and Theoretical Modeling of Linear Polyethers

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a cornerstone of computational polymer science, used to explore the vast conformational landscape of flexible molecules like 2,4,6,8,10,12,14-Heptaoxapentadecane. These simulations model the movement of atoms over time by numerically solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

Detailed research findings from MD simulations on similar short-chain polyethers, such as ethylene (B1197577) glycol, have provided insight into their liquid structure and hydrogen-bond networks. nih.gov For this compound, MD simulations would typically be employed to understand:

Conformational Preferences: The molecule's long, chain-like structure allows for numerous rotational isomers (conformers). Simulations can identify the most stable conformers and the energy barriers between them by analyzing the distribution of dihedral angles along the polyether backbone.

Solvation Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with a solvent influence the polyether's conformation, which is crucial for understanding its properties as a solvent or a reagent in solution.

The accuracy of these simulations depends heavily on the chosen force field, which is a set of parameters describing the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used for polyethers as they are specifically parameterized to reproduce the properties of organic liquids and polymers. nih.gov

Table 1: Typical Parameters for MD Simulation of a Linear Polyether

ParameterTypical Value/MethodPurpose
Force FieldOPLS-AA, CHARMM, AMBERDefines the potential energy function for atomic interactions.
EnsembleNVT (Canonical), NPT (Isothermal-Isobaric)Controls the thermodynamic variables that are kept constant during the simulation (e.g., Temperature, Volume, Pressure).
Temperature298 K (Room Temperature) or application-specificSimulates the system at a relevant temperature.
Time Step0.5 - 2.0 fsThe time interval between successive steps in the integration of equations of motion.
Simulation LengthNanoseconds (ns) to Microseconds (µs)Determines the timescale of the molecular phenomena that can be observed.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and intrinsic reactivity of molecules. mdpi.com For this compound, methods like Density Functional Theory (DFT) are employed to gain a fundamental understanding of its chemical nature. researchgate.net

These calculations can determine a range of electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Distribution: QC methods provide a detailed map of the electron density, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is visualized through electrostatic potential maps.

Reactivity Descriptors: Parameters such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are calculated to quantify reactivity. researchgate.net

These theoretical calculations are vital for understanding the molecule's role in chemical reactions, its interaction with metal ions (a key feature of polyethers), and its potential as a building block for functional polymers. researchgate.netmdpi.com

Table 2: Representative Calculated Electronic Properties for a Linear Polyether (Note: These are representative values for a polyether of this class, as specific experimental or published computational data for this compound can be sparse. The values are based on general trends observed in quantum chemical studies of similar oligomers.)

PropertyRepresentative Calculated ValueSignificance
HOMO Energy~ -9.5 eVRelates to the ability to donate an electron (nucleophilicity).
LUMO Energy~ +1.5 eVRelates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap~ 11.0 eVIndicator of chemical reactivity and stability.
Ionization Potential~ 9.5 eVEnergy required to form a cation.
Dipole Moment~ 1.5 - 2.5 DMeasures the overall polarity of the molecule.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. mdpi.commdpi.com For linear polyethers like this compound, theoretical modeling can predict pathways for reactions such as thermal degradation, acid- or base-catalyzed cleavage, and oxidation.

The process involves:

Mapping the Potential Energy Surface (PES): Calculations are performed to map the energy of the system as the reactants evolve into products.

Identifying Stationary Points: Key structures on the PES are located and characterized, including stable reactants, products, and intermediates, as well as transition states (the energy maxima along the reaction coordinate).

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy barrier, is determined. This value is critical for predicting the rate of a reaction.

For instance, in studying the cleavage of the ether C-O bond, quantum chemical calculations can compare different possible pathways, determine which bonds are most likely to break, and identify the structure of the transition state. researchgate.net This knowledge is valuable for understanding polymer stability and designing more robust materials or, conversely, for designing polymers that degrade under specific conditions.

Development of Structure-Reactivity and Structure-Function Models

A major goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its resulting reactivity or function. mdpi.comresearchgate.net For linear polyethers, these models connect computed molecular properties to observable behaviors.

Examples of such models include:

Quantitative Structure-Activity Relationships (QSAR): These models statistically correlate structural or electronic descriptors (e.g., molecular weight, volume, specific dihedral angles, HOMO energy) with an observed activity (e.g., reaction rate, binding affinity with a metal ion).

Solvent Effects: The function of this compound as an aprotic polar solvent is directly related to its structure. Its multiple ether oxygens can coordinate with cations, while its flexible backbone can create a cavity to encapsulate them, enhancing the solubility and reactivity of salts. Theoretical models can quantify this binding energy and explain the selectivity for certain cations.

Polymer Building Blocks: When used as a monomer or a segment in a larger polymer, its length, flexibility, and polarity influence the properties of the final material, such as its morphology and mechanical strength. acs.org Computational models can help predict these properties before synthesis. For example, the steric hindrance imposed by the polyether chain can control the accessibility and reactivity of functional groups within a larger molecular framework. acs.org

Theoretical Frameworks for Polymer Interactions (e.g., Solubility Parameter Analysis)

Understanding and predicting the interaction between polymers and solvents is crucial for many applications, from coatings to membrane technology. numberanalytics.com The solubility parameter (δ) is a key theoretical concept used for this purpose, quantifying the cohesive energy density of a substance. marquette.edu The principle that "like dissolves like" can be expressed numerically: two substances are likely to be miscible if their solubility parameters are similar. numberanalytics.com

The total Hildebrand solubility parameter can be divided into three Hansen Solubility Parameters (HSP), which account for different types of intermolecular forces:

δd: The energy from dispersion forces.

δp: The energy from polar intermolecular forces.

δh: The energy from hydrogen bonds.

Table 3: Hansen Solubility Parameters (HSP) for a Representative Polyether (PEG400) (Data for the specific compound this compound is not readily available, but data for the structurally similar Polyethylene (B3416737) Glycol 400 (PEG400) provides a relevant example of HSP values for a polyether.) researchgate.net

HSP ComponentValue (MPa0.5)Description of Interaction Force
δd (Dispersion)17.88Arise from temporary fluctuating dipoles (van der Waals forces).
δp (Polar)4.0Arise from permanent dipoles.
δh (Hydrogen Bonding)8.8Arise from the attraction between H-bond donors and acceptors.
δt (Total)20.4The total solubility parameter, calculated as δt² = δd² + δp² + δh².

Chemical Reactivity and Functionalization Strategies

Reactive Sites and Derivatization Opportunities

The principal reactive sites in 2,4,6,8,10,12,14-heptaoxapentadecane are the ether oxygen atoms with their lone pairs of electrons. These sites can engage in hydrogen bonding with protic solvents and can be protonated in the presence of strong acids, which can lead to subsequent cleavage of the C-O bonds.

However, for practical derivatization, the terminal hydroxyl group, if present in a non-methyl-capped analogue (a hexaethylene glycol), would be the primary target for chemical modification. In the case of this compound, which is methyl-capped, derivatization would necessitate the cleavage of a methyl-ether bond, a chemically challenging process requiring strong reagents.

Should a terminal hydroxyl group be available, a wide array of derivatization reactions could be employed. These include esterification with acyl chlorides or anhydrides, and reaction with isocyanates to form urethanes. chemicalbook.com For instance, the derivatization of hydroxyl groups with fluoroalkyl chloroformates has been demonstrated for other molecules and could be a viable strategy. alfachemic.com

Table 1: Potential Derivatization Reactions for a Hydroxyl-Terminated Analogue

Reagent ClassFunctional Group Introduced
Acyl HalidesEster
AnhydridesEster
IsocyanatesUrethane
Alkyl HalidesEther
Sulfonyl ChloridesSulfonate Ester

Controlled Functionalization of Terminal Groups

As this compound is methyl-capped, the direct functionalization of its terminal group is not straightforward. However, if we consider its close analogue, hexaethylene glycol, which possesses two terminal hydroxyl groups, a variety of controlled functionalization strategies become available.

The selective functionalization of one terminal hydroxyl group while leaving the other untouched is a common challenge in the chemistry of diols. This can often be achieved by using a protecting group strategy or by controlling the stoichiometry of the reagents. For example, reacting hexaethylene glycol with one equivalent of a bulky acyl chloride could preferentially lead to the mono-esterified product.

Furthermore, the terminal hydroxyl groups of oligoethylene glycols can be converted to other functional groups to facilitate further reactions. For instance, they can be converted to amines, which can then participate in a host of other chemical transformations. The determination of terminal hydroxyl groups in polyethyleneoxy compounds can be achieved through methods like the 3,5-dinitrobenzoyl chloride method, which allows for their quantification. cymitquimica.com

Backbone Modification and Derivatization

Modification of the polyether backbone of a molecule like this compound is inherently difficult due to the general inertness of the ether linkages. Unlike polymers such as poly(ether ether ketone) (PEEK), which have aromatic rings in their backbone that can be functionalized, simple aliphatic polyethers lack such reactive handles. mdpi.com

However, some strategies for backbone modification of polyethers have been explored. These often involve the copolymerization with monomers that contain functional side chains. For example, copolymers of oligo(ethylene glycol) methyl ether methacrylate (B99206) with glycidyl (B131873) methacrylate introduce reactive epoxide groups along the polymer backbone. acs.org While this is not a direct modification of a pre-existing this compound molecule, it illustrates a method for creating polyether structures with backbone reactivity.

Another theoretical approach could involve the radical-based abstraction of a hydrogen atom from the ethylene (B1197577) glycol units, followed by the introduction of a functional group. However, this method would likely suffer from a lack of selectivity and could lead to chain scission.

Formation of Copolymers and Blends with this compound

The incorporation of oligoethylene glycol units, such as the one that forms the backbone of this compound, into copolymers is a widely practiced strategy to impart specific properties to the resulting material. These properties often include increased hydrophilicity, biocompatibility, and flexibility.

Polyether-modified polysiloxane systems are a significant class of copolymers that often utilize oligoethylene glycol derivatives. These copolymers combine the desirable properties of both silicones (e.g., low surface tension, high thermal stability, and flexibility) and polyethers (e.g., hydrophilicity and lubricity).

The synthesis of such copolymers is typically achieved through a hydrosilylation reaction. This involves the reaction of a polysiloxane containing silicon-hydride (Si-H) groups with a polyether that has a terminal unsaturated group, such as an allyl group. While this compound itself does not possess a terminal unsaturation, it could be chemically modified to introduce one, or an allyl-terminated oligoethylene glycol could be used in its place.

Block and graft copolymers containing oligoethylene glycol segments can be synthesized through various controlled polymerization techniques. These methods allow for the precise control of the copolymer architecture, leading to materials with well-defined properties.

One common approach is to use a functionalized oligoethylene glycol as a macroinitiator for the polymerization of another monomer. For example, an oligoethylene glycol with a terminal hydroxyl group can be used to initiate the ring-opening polymerization of cyclic esters like caprolactone, leading to the formation of a poly(ethylene glycol)-block-poly(caprolactone) copolymer.

Atom Transfer Radical Polymerization (ATRP) is another powerful technique that has been used to synthesize well-defined copolymers. For instance, copolymers of oligo(ethylene glycol) methyl ether methacrylate and N,N-dimethylaminoethyl methacrylate have been prepared using ATRP, yielding materials with potential for gene delivery applications.

Table 2: Examples of Copolymer Synthesis Methods with Oligoethylene Glycol Segments

Polymerization MethodDescriptionExample Monomers
Ring-Opening PolymerizationA cyclic monomer is opened to form a linear polymer chain.Lactones, Lactides, Epoxides
Atom Transfer Radical Polymerization (ATRP)A controlled radical polymerization technique that allows for the synthesis of well-defined polymers.Methacrylates, Acrylates, Styrene
Reversible Addition-Fragmentation chain-Transfer (RAFT) PolymerizationAnother controlled radical polymerization technique that is versatile and can be used with a wide range of monomers.Acrylates, Styrenes, Vinyl Esters

This compound, as a representative of short-chain, methyl-capped polyethers, possesses a chemistry that is both understood in its general principles and underexplored in its specific details. Its reactivity is centered around the ether linkages and the potential for modification if a reactive terminal group were present. While direct functionalization of this specific molecule is challenging, the extensive body of research on analogous oligoethylene glycols provides a clear roadmap for its potential derivatization and its incorporation into more complex macromolecular structures like copolymers and blends. The synthesis of polyether-polysiloxane systems and block and graft copolymers highlights the versatility of oligoethylene glycol segments in materials science, suggesting a range of potential applications for this compound should it be employed as a building block in polymer synthesis. Further dedicated research into this specific compound would be beneficial to fully elucidate its unique properties and potential applications.

Degradation Mechanisms and Chemical Stability Studies

Investigation of Thermal Degradation Pathways

The thermal stability of polyoxymethylene (POM) structures, including 2,4,6,8,10,12,14-Heptaoxapentadecane, is a critical parameter for their application. scirp.orgkdfeddersen.com Degradation of these polymers can be initiated by heat, leading to the breakdown of the polymer chain. nih.gov

Studies on POM homopolymers and copolymers reveal that thermal degradation primarily occurs through an "unzipping" mechanism, starting from the chain ends to release formaldehyde (B43269) monomers. nih.govmdpi.com For copolymers, which have more stable carbon-carbon bonds interspersed in the polyacetal chain, this unzipping process is hindered, resulting in greater thermal stability. researchgate.net The melting temperature for POM copolymers is approximately 166 °C, while for homopolymers it is around 178 °C. kdfeddersen.com Degradation typically begins at temperatures around 250 °C, with complete decomposition into formaldehyde by 420 °C. nih.gov

The pyrolysis of OMEs, the broader family to which this compound belongs, involves complex reaction pathways. The primary decomposition pathways are unimolecular decomposition and H-abstraction reactions. researchgate.net At higher temperatures, C-O bond dissociation and H-abstraction reactions become more prominent. researchgate.net The end products of pyrolysis are typically bio-oil, non-condensable gases, and a carbon-rich char. mdpi.com The yield of these products is highly dependent on the temperature, with bio-oil formation being favored between 350 and 500 °C. mdpi.com

Table 1: Thermal Degradation Characteristics of Polyoxymethylene (POM)

Property Value (POM Copolymer) Value (POM Homopolymer) Reference
Melting Temperature ~166 °C ~178 °C kdfeddersen.com
Onset Degradation Temp. (Nitrogen) ~311-314 °C Not specified researchgate.net
Onset Degradation Temp. (Air) Reduced by 60-120 °C vs. N₂ Not specified mdpi.com

Oxidative Stability and Mechanisms

The oxidative stability of this compound is a key factor in its use as a fuel additive, as oxidation can lead to the formation of undesirable byproducts. researchgate.net The presence of oxygen generally lowers the thermal stability of POM-based materials. mdpi.com

The proposed mechanism for thermo-oxidative degradation involves an initial oxidation process in the amorphous phase, followed by random chain scission in the crystalline phase, which is also linked to hydrolysis and acidolysis. mdpi.com The presence of oxygen can accelerate the degradation process, with studies showing that the lifetime of POM at 250 °C is significantly reduced from 18 days in a nitrogen atmosphere to just 3 hours in the air. mdpi.com

The oxidation of OMEs can be influenced by various factors, including temperature and the presence of catalysts or inhibitors. The intramolecular oxygen in the PODE structure can promote combustion within an engine cylinder, which aids in reducing soot formation. mdpi.com However, under certain conditions, increased volatility can lead to the formation of unburned hydrocarbons that can be further oxidized to carbon monoxide. mdpi.com

Table 2: Comparative Lifetime of POM under Different Atmospheres

Temperature Lifetime in Nitrogen Lifetime in Air Reference
250 °C 18 days 3 hours mdpi.com

Hydrolytic Stability under Various Conditions

The hydrolytic stability of this compound is another important aspect, particularly in environments where water may be present. The presence of water can induce the hydrolysis of PODEs, especially when the water content is significant (e.g., exceeding 5 wt%). researchgate.net

Hydrolysis can occur under both acidic and basic conditions. Acid-catalyzed degradation is a known pathway for breaking down POM. rsc.org The acetal (B89532) linkages in the polyoxymethylene chain are susceptible to cleavage in the presence of acid. This process can be utilized in chemical recycling to recover valuable monomers. rsc.org

The stability of OMEs in the presence of water is a crucial consideration for their synthesis and application. Kinetic studies on the formation of PODEs have shown that the presence of water can limit the reaction by affecting reactant adsorption on acid sites and leading to the hydrolysis of the products. researchgate.net

Environmental Chemical Fate and Transformation Pathways

The environmental fate of this compound is of interest due to its potential use as a fuel additive, which could lead to its release into the environment. nih.govresearchgate.net As a class of eco-friendly fuels, PODEs are being developed to have a reduced environmental impact throughout their lifecycle. nih.govresearchgate.net

Biodegradation: Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. ou.ac.lk The biodegradation of polymers is a complex process influenced by environmental factors, the microorganisms present, and the properties of the polymer itself. mdpi.com The process often begins with the formation of a biofilm on the polymer surface. mdpi.com Abiotic factors like photo-degradation and hydrolysis can enhance biotic degradation by increasing the surface area for microbial action or by reducing the molecular weight of the polymer. mdpi.com

For polymers, the main enzymatic pathways for degradation involve hydrolases and oxidoreductases. mdpi.com While specific studies on the biodegradation of this compound are limited, the general principles of polymer biodegradation would apply. The ether linkages in its structure could potentially be targeted by microbial enzymes. The use of "omics" technologies is becoming increasingly important for understanding the metabolic pathways involved in the biodegradation of emerging contaminants. nih.govnih.gov

Atmospheric Transformation: If released into the atmosphere, this compound would be subject to atmospheric transformation processes. As a volatile organic compound (VOC), it could react with photochemically generated hydroxyl radicals (OH), which are the primary "cleansing" agent in the troposphere. These reactions would initiate a cascade of further chemical transformations, ultimately leading to the formation of smaller, more oxidized products and potentially contributing to the formation of secondary organic aerosols.

Advanced Material Applications and Chemical Engineering Perspectives

Role as Chemical Building Blocks for Complex Polymeric Structures

As an oligo(ethylene glycol) dimethyl ether, 2,4,6,8,10,12,14-heptaoxapentadecane serves as a fundamental building block in the synthesis of more complex polymeric structures. The ether linkages in its backbone provide flexibility, while the terminal methyl groups offer chemical stability.

The reactivity of analogous oligo(ethylene glycol) derivatives, such as oligo(ethylene glycol methyl ether) methacrylate (B99206) (OEGMA), is well-documented in polymer chemistry. rsc.orgrsc.org These monomers can be polymerized under mild conditions using techniques like atom transfer radical polymerization (ATRP) to create well-defined polymers with controlled molecular weights and architectures. rsc.org For instance, OEGMA can be polymerized from a multifunctional poly(ethylene imine) initiator to form graft copolymers. rsc.orgrsc.org These resulting polymers, such as PEI-graft-POEGMA, can be used to stabilize nanoparticles, demonstrating the utility of oligoether chains in advanced material design. rsc.orgrsc.org

Furthermore, the incorporation of such oligoether segments into block copolymers can influence their phase behavior and self-assembly. rsc.org For example, in ternary blends of block copolymers and homopolymers, the length of the oligo(ethylene glycol) side chains affects the swelling behavior and domain spacing of the resulting nanostructures. rsc.org This tunability is crucial for creating materials with specific properties for applications like polymer electrolytes.

Research in Interfacial and Surface Chemistry

The amphiphilic nature of polyethers, having both hydrophilic ether oxygens and more lipophilic hydrocarbon segments, dictates their behavior at interfaces. nih.gov This dual character allows them to act as surfactants, modifying the properties of surfaces and interfaces.

Mechanisms of Dispersion and Emulsification

Poly(ethylene glycol) (PEG) and its derivatives are known for their ability to function as dispersing and emulsifying agents. saapedia.org The mechanism of this action is rooted in their ability to adsorb at the interface between two immiscible phases, such as oil and water, and lower the interfacial tension. nih.govnih.gov

The molecules orient themselves at the interface, with the hydrophilic ether chains extending into the aqueous phase and the more hydrophobic parts interacting with the non-aqueous phase. This creates a stabilizing layer around the dispersed droplets, preventing them from coalescing. The effectiveness of emulsification is related to the balance of hydrophilic and lipophilic properties of the polyether, often characterized by the hydrophilic-lipophilic balance (HLB) value. researchgate.net

Molecular dynamics simulations have shown that polyether demulsifiers rapidly adsorb to the surface of oil droplets, driven by van der Waals interactions. acs.org At the interface, they can displace naturally occurring surfactants like asphaltenes, forming a new, less stable interfacial film that facilitates droplet coalescence. nih.govacs.org

Wetting Behavior Studies

The wetting properties of surfaces can be significantly altered by the presence of oligo(ethylene glycol) chains. acs.org Self-assembled monolayers (SAMs) terminated with oligo(ethylene glycol) groups have been studied extensively to understand their interaction with water. kit.edu

These surfaces exhibit hydrophilicity due to the hydration of the ether oxygen atoms. kit.edu The arrangement and density of the oligoether chains on a surface influence the contact angle of water. acs.org Studies on oligo(ethylene glycol)-terminated alkanethiol monolayers on gold have shown that the wetting properties are a function of the mixed monolayer composition. acs.org The presence of these chains creates a hydrated layer at the surface, which is fundamental to their use in applications requiring biocompatibility and resistance to protein fouling. kit.edu

Research in Specialty Chemical Formulations

The distinct chemical properties of this compound and related polyethers make them suitable for use in various specialty chemical formulations, including as antistatic agents and demulsifiers.

Antistatic Agent Mechanisms

Static electricity buildup on the surface of insulating materials like plastics can be a significant problem. kao.com Antistatic agents work by making the surface slightly conductive, allowing the static charge to dissipate. specialchem.com

Polyethers, including polyethylene (B3416737) glycols, can function as effective antistatic agents. google.comresearchgate.net Their mechanism of action is primarily based on their hygroscopic nature. pcc.eu When incorporated into a material or applied to its surface, the polyether molecules migrate and attract moisture from the surrounding air. kao.compcc.eu This absorbed water forms a thin, conductive layer on the surface. The presence of this aqueous layer allows for the movement of ions, which dissipates the static charge. pcc.euoaji.net The effectiveness of a polyether as an antistatic agent is therefore dependent on the ambient humidity. specialchem.com

These agents can be formulated as internal antistatics, which are mixed directly with the polymer during processing, or as external antistatics, which are applied to the surface of the final product. kao.compcc.eu

Demulsification Processes in Chemical Separations

In the petroleum industry, crude oil is often produced as a stable water-in-oil emulsion. figshare.com Breaking these emulsions, a process known as demulsification, is crucial for obtaining oil of pipeline quality. google.com Polyether-based demulsifiers are widely used for this purpose due to their high efficiency. nih.govmdpi.com

The mechanism of demulsification by polyethers involves several steps:

Adsorption at the Interface: The polyether demulsifier, being surface-active, migrates to the oil-water interface. nih.gov

Interfacial Film Disruption: It displaces the natural emulsifiers, such as asphaltenes and resins, that stabilize the emulsion. acs.org This creates a less rigid and more unstable interfacial film.

Flocculation: The demulsifier molecules can form bridges between water droplets, bringing them closer together. acs.org

Coalescence: The weakened interfacial films allow the small, dispersed water droplets to merge into larger ones, which then separate from the oil phase due to gravity. mdpi.com

The efficiency of a polyether demulsifier is influenced by its molecular weight, structure (linear or branched), and the nature of its constituent blocks (e.g., ethylene (B1197577) oxide and propylene (B89431) oxide). researchgate.netmdpi.com For instance, research has shown that network-branched fluorinated polyethers can be highly effective due to their enhanced ability to displace the interfacial film. mdpi.com

Chemical Additives for Industrial Processes (e.g., Papermaking)

Research into the application of this compound as a chemical additive in the papermaking industry is not extensively documented in publicly available scientific literature. The common chemical additives used in papermaking include agents for sizing, retention, and strength enhancement. Sizing agents like alkylketene dimer (AKD) and rosin (B192284) are used to control the absorption of water. ncsu.eduhandpapermaking.org Retention aids, such as cationic polyacrylamide, help to bind fine particles and fillers to the paper fibers. google.com Other process chemicals include enzymes for pulp modification and biocides for slime control. pulpandpaperchemicals.com There is no significant evidence from current research to suggest that this compound is utilized for these functions in the paper and pulp sector.

Lubricant and Coolant System Chemistry

The role of this compound in lubricant and coolant systems is not well-established in scientific and industrial literature. Engine coolants are typically formulated with a base of ethylene glycol or propylene glycol mixed with water, supplemented by a package of corrosion inhibitors to protect the various metals within the cooling system. google.com These inhibitors can include silicates, phosphates, and organic acids. google.com Lubricants, on the other hand, consist of base oils (mineral or synthetic) and a variety of additives to enhance properties such as viscosity, detergency, and wear resistance. While PODE compounds, including this compound, possess solvent properties, their application as a primary component or additive in commercial lubricant or coolant formulations is not supported by available research.

Compositional Aspects in Fuel System Research (as a PODE component)

This compound is a specific oligomer within the broader class of polyoxymethylene dimethyl ethers (PODE), which are identified by the general formula CH₃O(CH₂O)ₙCH₃. mdpi.com In this context, this compound corresponds to PODE₆ (where n=6). PODE, as a class of compounds, has garnered significant attention in fuel system research, primarily as a promising oxygenated additive for diesel fuel.

The key characteristic of PODE is its high oxygen content and the absence of carbon-carbon (C-C) bonds in its molecular structure. researchgate.netresearchgate.net This composition leads to more complete combustion and a significant reduction in soot formation. Research has shown that blending PODE with conventional diesel fuel can drastically lower particulate matter (PM) emissions. mdpi.com Studies indicate that adding a 20% volume of PODE₃₋₄ to diesel can reduce soot emissions by 36.2%. mdpi.com Some research suggests that with a 25% PODE blend, raw soot emissions from heavy-duty diesel engines can be cut by 73–94%. mdpi.com

Beyond soot reduction, the addition of PODE to diesel fuel has been shown to decrease emissions of carbon monoxide (CO) and hydrocarbons (HC). nih.gov The high cetane number of PODE, which can be over 100 for longer-chain oligomers like PODE₆, promotes faster auto-ignition and can shorten the combustion duration. port.ac.uk This improved combustion efficiency can also lead to an increase in the engine's brake thermal efficiency. mdpi.com

However, PODE has a lower lower heating value (LHV) compared to conventional diesel fuel. mdpi.com This means a larger volume of the blended fuel is required to produce the same power output, which can lead to an increase in brake-specific fuel consumption (BSFC). nih.govmdpi.com The effect on nitrogen oxide (NOx) emissions can vary, with some studies noting a potential increase due to higher in-cylinder temperatures during combustion. nih.gov PODE is soluble in diesel at any proportion under normal temperatures and pressures, making it a viable "drop-in" additive. mdpi.com

Table 1: Comparative Properties of PODE Oligomers and Diesel

Property Diesel PODE₃ (DMM₃) PODE₄ (DMM₄) PODE₅ (DMM₅) PODE₆ (DMM₆)
Chemical Formula - C₅H₁₂O₄ C₆H₁₄O₅ C₇H₁₆O₆ C₈H₁₈O₇
Molar Mass ( g/mol ) ~170 136 166 196 226
Cetane Number 40-55 78 90 100 104
Flash Point (°C) >52 20 77 103 169
Oxygen Content (wt%) 0 47.0 48.2 48.9 49.5

Table 2: Research Findings on Emission Reductions with PODE/Diesel Blends

Emission Blend Ratio (PODE in Diesel) Reduction Percentage
Soot/Particulate Matter 20% (PODE₃₋₄) 36.2%
Soot/Particulate Matter 25% 73-94%
Carbon Monoxide (CO) Up to 10% (PODE₃₋₄) Significant Reduction
Hydrocarbons (HC) Up to 10% (PODE₃₋₄) Significant Reduction

Data compiled from various engine studies. mdpi.comnih.gov

Broader Academic Implications and Future Research Directions in Polyether Chemistry

Advancements in Sustainable Polyether Synthesis

The chemical industry is undergoing a significant shift towards more environmentally benign and sustainable manufacturing processes, and the synthesis of polyethers is no exception. Traditional methods for producing polyethers often rely on petroleum-based feedstocks and energy-intensive conditions. However, recent research has focused on developing greener alternatives.

One of the primary strategies in sustainable polyether synthesis is the utilization of renewable feedstocks. Biomass, including lignocellulose, carbohydrates, and vegetable oils, is being explored as a viable source for producing the monomeric units required for polyether chains. wikipedia.org For instance, methanol (B129727), which can be produced from biomass or through the catalytic hydrogenation of captured carbon dioxide, is a key precursor for the synthesis of poly(oxymethylene) dimethyl ethers (PODEn or DMMn), the family to which 2,4,6,8,10,12,14-heptaoxapentadecane belongs. rsc.orgrsc.org This approach not only reduces the dependence on fossil fuels but also contributes to a circular carbon economy. rsc.org

The development of novel catalytic systems is another cornerstone of sustainable polyether synthesis. Researchers are moving away from harsh and often toxic catalysts towards more environmentally friendly options. Acidic ion exchange resins, such as Amberlyst 15, have been effectively used to catalyze the synthesis of poly(oxymethylene) dimethyl ethers from methylal and trioxane (B8601419). rsc.org Furthermore, the use of organocatalysts, which are metal-free and often biodegradable, is a promising avenue for reducing the environmental impact of polymerization processes.

Polyethers in Supramolecular Chemistry and Host-Guest Interactions (Conceptual Frameworks)

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where polyethers play a significant role. The oxygen atoms within the polyether chain possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating with cations and other electron-deficient species.

The most well-known examples of polyethers in supramolecular chemistry are crown ethers, which are cyclic polyethers. Their discovery and ability to selectively bind specific metal cations based on the size of their central cavity laid the foundation for the field of host-guest chemistry. wikipedia.org These interactions are driven by ion-dipole forces between the cation and the oxygen atoms of the ether.

While this compound is an acyclic (non-cyclic) polyether, it and other linear oligo(oxymethylene) dimethyl ethers can also function as "podands." Podands are acyclic hosts that can wrap around a guest species, typically a cation, to form a stable complex. whiterose.ac.uk Although the binding affinity of podands is generally lower than that of their pre-organized cyclic analogs (the macrocyclic effect), they offer greater conformational flexibility. whiterose.ac.uk This flexibility can be advantageous in certain applications, allowing the host to adapt to the shape and size of various guests.

The conceptual framework for the interaction of linear polyethers like this compound with guests involves the cooperative binding of multiple ether oxygen atoms to the guest. The stability of the resulting complex is influenced by several factors, including the number and spacing of the ether oxygens, the nature of the end groups, and the solvent environment. The methyl-capped ends of this compound, for instance, can influence its solubility and interaction with the surrounding medium, which in turn affects its host-guest chemistry.

Development of Next-Generation Functional Polyether Materials

The versatility of polyether chemistry allows for the development of a wide array of functional materials with tailored properties. Research in this area is focused on creating "smart" or "responsive" materials that can change their physical or chemical properties in response to external stimuli.

Stimuli-Responsive Polymers: Polyethers can be incorporated into polymer architectures to create materials that respond to changes in temperature, pH, light, or the presence of specific ions. researchgate.netresearchgate.netlincoln.ac.uk For example, thermosensitive polymers that exhibit a lower critical solution temperature (LCST) can be designed using polyether segments. scispace.com Below the LCST, the polymer is soluble in a given solvent (often water), while above this temperature, it becomes insoluble and precipitates. This behavior is being harnessed for applications in areas such as controlled drug delivery and smart coatings. researchgate.netscispace.com

Biomaterials: The biocompatibility of many polyethers, such as polyethylene (B3416737) glycol (PEG), has led to their extensive use in biomedical applications. wikipedia.orgosf.io Polyether-based materials are being developed as scaffolds for tissue engineering, providing a supportive matrix for cell growth and tissue regeneration. wikipedia.orgwhiterose.ac.ukosf.io They are also used to create hydrogels for drug delivery, encapsulating therapeutic agents and releasing them in a controlled manner. osf.ionih.gov The biodegradability of certain polyether structures is another key advantage in these applications, as the material can be safely broken down and absorbed by the body over time. whiterose.ac.uk

Polymer Electrolytes: The ability of polyethers to solvate and transport ions has made them critical components in the development of next-generation batteries. rsc.orgmdpi.comrsc.org Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) based on polyethers offer potential safety advantages over traditional liquid electrolytes, which are often flammable. rsc.orgmdpi.com The design of polyether structures with high ionic conductivity and good mechanical stability is a major focus of research in this area, with the goal of creating safer and more efficient energy storage devices. rsc.orgrsc.org

Interdisciplinary Research Integrating Polyether Chemistry with Other Scientific Fields

The unique properties of polyethers make them valuable tools in a wide range of scientific disciplines, fostering interdisciplinary research and innovation.

Materials Science and Engineering: The development of advanced materials with tailored properties often involves the integration of polyether chemistry. For example, polyethers are used as soft segments in the synthesis of thermoplastic elastomers, imparting flexibility and elasticity to the final material. In the realm of additive manufacturing (3D printing), polyether-based resins are being developed for techniques like vat photopolymerization to create complex, functional objects.

Environmental Science and Technology: Poly(oxymethylene) dimethyl ethers are being investigated as clean-burning fuel additives and even as potential diesel substitutes. wikipedia.orgrsc.org Their high oxygen content can lead to more complete combustion and a reduction in soot formation. The production of these ethers from renewable resources further enhances their environmental credentials. rsc.org Additionally, the solvent properties of short-chain oligo(oxymethylene) dimethyl ethers are being explored as greener alternatives to conventional industrial solvents. whiterose.ac.ukosf.io

Nanoscience and Nanotechnology: Polyethers are utilized in the synthesis and stabilization of nanoparticles. They can act as capping agents, preventing the aggregation of nanoparticles and controlling their size and shape. The self-assembly of block copolymers containing polyether segments can lead to the formation of well-defined nanostructures, such as micelles and vesicles, which have applications in drug delivery and nanotechnology.

Design Principles for Tailored Linear Oligo(oxymethylene) Dimethyl Ethers

The properties and functionality of linear oligo(oxymethylene) dimethyl ethers, including this compound, can be precisely controlled through careful molecular design. Several key principles guide the tailoring of these molecules for specific applications.

Chain Length (n): The number of oxymethylene units (n) is a primary determinant of the physical and chemical properties of the oligomer. As the chain length increases, properties such as boiling point, viscosity, and density also generally increase. researchgate.net The chain length also influences the molecule's flexibility and its ability to act as a host in supramolecular chemistry. For applications as a fuel additive, a specific range of chain lengths (typically n=3-5) is often targeted to achieve the desired combustion properties. nih.gov

Backbone Structure: While this compound has a simple repeating -(CH2O)- backbone, variations in the backbone structure can be introduced to fine-tune the material's properties. For instance, incorporating longer alkyl spacers between the oxygen atoms would increase the hydrophobicity and flexibility of the molecule.

Interactive Data Tables

Table 1: Physicochemical Properties of Selected Oligo(oxymethylene) Dimethyl Ethers

Compound NameCAS NumberMolecular FormulaChain Length (n)
2,4-Dioxapentane (Methylal)109-87-5C3H8O21
2,4,6-Trioxaheptane109-88-6C4H10O32
2,4,6,8-Tetraoxanonane140-34-1C5H12O43
2,4,6,8,10-Pentaoxaundecane628-66-0C6H14O54
2,4,6,8,10,12-Hexaoxatridecane6743-15-3C7H16O65
This compound 13352-77-7 C8H18O7 6

Q & A

Basic Question: What are the key spectroscopic techniques for characterizing the molecular structure of 2,4,6,8,10,12,14-Heptaoxapentadecane, and how do they address potential isomerism?

Answer:
Characterization relies on nuclear magnetic resonance (NMR) to resolve the complex ether-oxygen backbone, infrared spectroscopy (IR) to identify functional groups (e.g., C-O-C stretching), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For isomer discrimination, 2D NMR (e.g., COSY, HSQC) maps proton-carbon correlations, distinguishing positional isomers by unique splitting patterns. Computational tools like InChI/SMILES descriptors (used for structurally related cyclic ethers in and ) provide additional validation. Cross-referencing experimental data with quantum mechanical simulations (e.g., DFT) reduces ambiguity in stereochemical assignments .

Basic Question: How can researchers establish a theoretical framework for studying the physicochemical properties of this compound?

Answer:
A robust theoretical framework integrates molecular dynamics (MD) to model ether-oxygen chain flexibility and thermodynamic principles (e.g., Gibbs free energy) to predict solubility and stability. Researchers should anchor hypotheses in existing polymer or macrocyclic ether literature ( ) to contextualize properties like hydrophilicity. For methodological rigor, align experimental variables (e.g., temperature, solvent polarity) with computational parameters to ensure reproducibility. and emphasize linking observations to overarching concepts, such as supramolecular interactions or conformational entropy .

Advanced Question: How can factorial design optimize the synthesis parameters of this compound to maximize yield and purity?

Answer:
Full factorial design systematically tests variables (e.g., catalyst concentration, reaction time, temperature) to identify interactions affecting yield. For example, a 2³ design (three factors at two levels) evaluates main effects and pairwise interactions. Post-hoc analysis (e.g., ANOVA) isolates significant parameters. highlights this approach for complex syntheses. Parallel purification trials (e.g., column chromatography vs. recrystallization) optimize purity. Iterative refinement using response surface methodology (RSM) further enhances efficiency .

Advanced Question: What methodological strategies resolve contradictions in solubility data for this compound across different solvent systems?

Answer:
Contradictions arise from solvent polarity, temperature gradients, or impurities. A three-step approach is recommended:

Standardize protocols : Use USP-grade solvents and controlled humidity ( emphasizes material consistency).

Cross-validate techniques : Compare gravimetric analysis with UV-Vis spectroscopy or HPLC.

Computational reconciliation : Apply Hansen solubility parameters (HSPs) to model solvent interactions, aligning discrepancies with molecular dynamics simulations. underscores critical assessment of methodological limits, advocating transparency in reporting experimental conditions .

Advanced Question: How can AI-driven simulations enhance the study of this compound’s reactivity in catalytic systems?

Answer:
Machine learning (ML) algorithms trained on reaction databases predict optimal catalysts (e.g., transition metals) and conditions (e.g., pH). Integrating AI with COMSOL Multiphysics ( ) enables real-time optimization of reaction kinetics and mass transfer. For instance, neural networks can correlate NMR/IR spectral shifts with intermediate stability, guiding mechanistic studies. Autonomous labs ( ) further streamline hypothesis testing, reducing trial-and-error cycles .

Advanced Question: What interdisciplinary approaches validate the environmental persistence of this compound?

Answer:
Combine environmental chemistry (hydrolysis rate assays), ecotoxicology (Daphnia magna bioassays), and computational modeling (EPI Suite, ACD/Percepta in ) to assess biodegradation pathways and bioaccumulation. Cross-disciplinary collaboration ensures alignment with regulatory frameworks (e.g., REACH) and addresses gaps in toxicity data ( ). Lifecycle analysis (LCA) contextualizes findings within broader ecological impacts .

Basic Question: How do researchers ensure reproducibility in synthesizing this compound across different laboratories?

Answer:
Adopt standard operating procedures (SOPs) detailing stoichiometry, catalyst handling, and purification steps. Collaborative validation via round-robin trials identifies lab-specific variables (e.g., humidity, glassware quality). Open-access platforms (e.g., PubChem in ) share raw spectral data for cross-comparison. emphasizes defining substances via standardized descriptors (e.g., IUPAC names, InChIKeys) to mitigate nomenclature errors .

Advanced Question: What strategies mitigate methodological biases in studying this compound’s thermodynamic stability?

Answer:
Blinded experimentation minimizes observer bias during DSC/TGA measurements. Triangulate data using multiple calorimetric methods (e.g., isothermal titration vs. differential scanning). advocates pre-test/post-test designs with control groups to isolate confounding variables. Independent replication by third-party labs ( ) strengthens validity. Transparent reporting of equipment calibration and baseline corrections is critical .

Notes

  • References : Ensure citations align with peer-reviewed sources (e.g., PubChem, ChemSpider) and avoid excluded domains.
  • Methodological Depth : Answers emphasize procedural rigor over descriptive summaries, adhering to , and 7.
  • Data Tables : For brevity, tabular data (e.g., factorial design matrices, solubility parameters) should be included in supplementary materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.